Physical and Chemical Properties of 2-Amino-3-(3-bromophenyl)propanamide: A Technical Guide to Synthetic Utility and Drug Discovery Integration
Physical and Chemical Properties of 2-Amino-3-(3-bromophenyl)propanamide: A Technical Guide to Synthetic Utility and Drug Discovery Integration
Executive Summary
In the contemporary landscape of medicinal chemistry, the incorporation of unnatural amino acids (UAAs) is a foundational strategy for optimizing physicochemical parameters, enhancing target selectivity, and mitigating proteolytic degradation[1]. 2-Amino-3-(3-bromophenyl)propanamide (CAS: 128900-00-5)[2] is a highly versatile, halogenated phenylalanine derivative. Characterized by its meta-brominated aromatic ring and a primary amide C-terminus, this molecule serves as a privileged scaffold. It provides orthogonal handles for both solid-phase peptide synthesis (SPPS) and late-stage transition-metal-catalyzed diversification, making it an indispensable building block for drug development professionals.
Structural and Physicochemical Profiling
The molecular architecture of 2-Amino-3-(3-bromophenyl)propanamide is defined by three distinct functional domains:
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The
-Amine: A nucleophilic center essential for peptide bond formation. Its pKa is slightly depressed compared to free amino acids due to the electron-withdrawing nature of the adjacent amide. -
The Primary Amide: Acts as a C-terminal mimic. Unlike free carboxylic acids, the amide resists racemization during coupling cycles and provides critical hydrogen-bond donor/acceptor interactions for target engagement.
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The 3-Bromoarene: An electrophilic "handle" that remains inert under standard peptide coupling conditions but is highly reactive under palladium catalysis.
To facilitate experimental design, the core quantitative data and predicted physicochemical properties are summarized below[2],:
| Property | Value | Analytical Significance |
| Chemical Name | 2-Amino-3-(3-bromophenyl)propanamide | Standard IUPAC nomenclature. |
| CAS Number | 128900-00-5 | Unique registry identifier. |
| Molecular Formula | C9H11BrN2O | Defines elemental composition. |
| Molecular Weight | 243.10 g/mol | Critical for stoichiometric calculations. |
| Storage Temperature | 2-8°C | Prevents slow degradation/oxidation. |
| Predicted pKa ( | ~7.8 | Dictates pH required for nucleophilic basicity. |
| Predicted LogP | ~1.8 | Indicates moderate lipophilicity driven by the bromine atom. |
| Isotopic Signature (MS) | m/z 244.0 ( | Yields a diagnostic 1:1 doublet in LC-MS (ESI+). |
Chemical Reactivity & Mechanistic Utility
The true value of 2-Amino-3-(3-bromophenyl)propanamide lies in its orthogonal reactivity. The ability to selectively manipulate one functional group without perturbing the others is the cornerstone of complex peptidomimetic synthesis.
Figure 1: Orthogonal reactivity map of 2-Amino-3-(3-bromophenyl)propanamide.
Experimental Workflows: Self-Validating Protocols
To integrate this molecule into a drug discovery pipeline, researchers must first protect the amine, and subsequently utilize the bromine handle. The following protocols are engineered for high yield and mechanistic integrity.
Protocol 1: N- -Fmoc Protection for SPPS Integration
Causality & Rationale: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is selected for its base-lability, providing strict orthogonality to acid-sensitive side-chain protecting groups as established by [3]. We utilize Fmoc-OSu (N-hydroxysuccinimide ester) rather than Fmoc-Cl; Fmoc-Cl is overly reactive and frequently generates Fmoc-dipeptide impurities via mixed anhydride intermediates.
Step-by-Step Methodology:
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Preparation: Dissolve 2-Amino-3-(3-bromophenyl)propanamide (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na
CO (2.0 eq). The biphasic system ensures the amine is deprotonated (free base form) while maintaining the solubility of the Fmoc reagent. -
Addition: Cool the reaction vessel to 0°C using an ice bath to control the exothermic acylation. Add Fmoc-OSu (1.2 eq, 12 mmol) dissolved in minimal 1,4-dioxane dropwise over 30 minutes.
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Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 12 hours.
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Workup: Wash the aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-OSu and organic impurities.
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Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2-3. The Fmoc-protected product will precipitate as a white solid.
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Isolation: Filter the solid, wash with cold distilled water, and dry under high vacuum to yield the SPPS-ready building block.
Protocol 2: Late-Stage Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality & Rationale: The Suzuki-Miyaura coupling is highly tolerant of the unprotected amide group and water, making it ideal for late-stage diversification[4]. A biphasic solvent system (Dioxane/Water) is critical: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base (K
Step-by-Step Methodology:
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Setup: Charge an oven-dried Schlenk flask with the Fmoc-protected 2-Amino-3-(3-bromophenyl)propanamide (1.0 eq), an arylboronic acid of choice (1.5 eq), Pd(dppf)Cl
(0.05 eq), and K CO (3.0 eq). -
Degassing: Evacuate the flask and backfill with Argon (repeat 3x) to prevent oxidative degradation of the palladium catalyst.
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Solvent Addition: Add a previously degassed mixture of 1,4-dioxane/water (4:1 v/v) to achieve a substrate concentration of 0.2 M.
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Heating: Heat the reaction to 80°C for 8-12 hours under vigorous stirring.
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Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.
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Purification: Dry the organic layer over Na
SO , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Figure 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle utilizing the 3-bromo handle.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized derivatives, rigorous analytical validation is required:
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Mass Spectrometry (LC-MS): Prior to cross-coupling, the presence of the bromine atom is confirmed by a distinct 1:1 isotopic doublet at m/z M and M+2. Successful cross-coupling is definitively indicated by the disappearance of this doublet and a mass shift corresponding to the new biaryl product.
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Nuclear Magnetic Resonance (
H NMR): The starting material exhibits a classic 1,3-disubstituted (meta) benzene splitting pattern: a narrowly split singlet (the proton flanked by the substitution points), two doublets, and a triplet. Post-coupling, the aromatic region will integrate for additional protons correlating to the appended aryl group.
References
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Ma, J. S. (2003). Unnatural amino acids in drug discovery. Chimica Oggi-Chemistry Today, 21(6), 65-68. Retrieved from[Link]
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Carpino, L. A. (1987). The 9-fluorenylmethyloxycarbonyl family of base-sensitive amino-protecting groups. Accounts of Chemical Research, 20(11), 401-407. Retrieved from[Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from[Link]
